molecular formula C10H6N2O4 B14403460 6-Methoxy-5-nitro-1-benzofuran-2-carbonitrile CAS No. 88220-60-4

6-Methoxy-5-nitro-1-benzofuran-2-carbonitrile

Cat. No.: B14403460
CAS No.: 88220-60-4
M. Wt: 218.17 g/mol
InChI Key: WMNSTNAUWGXPJF-UHFFFAOYSA-N
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Description

6-Methoxy-5-nitro-1-benzofuran-2-carbonitrile is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-5-nitro-1-benzofuran-2-carbonitrile typically involves multi-step organic reactions. One common method includes the nitration of 6-methoxy-1-benzofuran-2-carbonitrile, followed by purification steps to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position of the benzofuran ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-5-nitro-1-benzofuran-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of 6-methoxy-5-formyl-1-benzofuran-2-carbonitrile or 6-methoxy-5-carboxy-1-benzofuran-2-carbonitrile.

    Reduction: Formation of 6-methoxy-5-amino-1-benzofuran-2-carbonitrile.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-5-nitro-1-benzofuran-2-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific chemical properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 6-Methoxy-5-nitro-1-benzofuran-2-carbonitrile largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activity.

Comparison with Similar Compounds

    5-Methoxy-1-benzofuran-2-carbonitrile: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    6-Methoxy-1-benzofuran-2-carbonitrile: Lacks the nitro group, similar to the previous compound but with different substitution patterns.

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Properties

CAS No.

88220-60-4

Molecular Formula

C10H6N2O4

Molecular Weight

218.17 g/mol

IUPAC Name

6-methoxy-5-nitro-1-benzofuran-2-carbonitrile

InChI

InChI=1S/C10H6N2O4/c1-15-10-4-9-6(2-7(5-11)16-9)3-8(10)12(13)14/h2-4H,1H3

InChI Key

WMNSTNAUWGXPJF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=C(OC2=C1)C#N)[N+](=O)[O-]

Origin of Product

United States

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